molecular formula C15H14N4O2S B6498253 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide CAS No. 953154-41-1

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B6498253
CAS No.: 953154-41-1
M. Wt: 314.4 g/mol
InChI Key: GRSLIZBGVYHJEA-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide is a synthetic heterocyclic compound designed for research and development applications. This molecule features a 1,3,4-thiadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological properties . Derivatives of 1,3,4-thiadiazole have attracted widespread interest due to their expanded application in antimicrobial drugs and have been reported to exhibit a wide spectrum of biological activities, including antitumor, antibacterial, anti-inflammatory, and anthelmintic effects . The compound's structure incorporates a methylphenyl-isoxazole moiety, which can contribute to its pharmacophore profile by influencing properties like lipophilicity and target binding. The planar acetamido-1,3,4-thiadiazole unit is a structurally characteristic feature of this class of compounds . As a ligand or building block, this compound is valuable for constructing more complex molecular architectures, such as metal-organic frameworks, or for use in pharmaceutical research as a precursor in the synthesis of biologically active molecules . This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-9-3-5-11(6-4-9)13-7-12(19-21-13)8-14(20)16-15-18-17-10(2)22-15/h3-7H,8H2,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSLIZBGVYHJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-1,3,4-thiadiazole with various acetamide derivatives. The process often employs standard organic synthesis techniques, including refluxing in solvents like dimethylformamide (DMF) and using coupling agents to facilitate the formation of the amide bond.

Antimicrobial Activity

Research has shown that compounds containing the thiadiazole and oxazole moieties exhibit notable antimicrobial properties. In particular, derivatives of N-(5-methyl-1,3,4-thiadiazol-2-yl) have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating significant antibacterial activity at concentrations as low as 1 µg/mL .

CompoundTarget OrganismActivity (µg/mL)
This compoundE. coli1
This compoundS. aureus1

Antifungal Activity

In addition to antibacterial properties, this compound has also been evaluated for antifungal activity against species like Aspergillus niger and Aspergillus oryzae. The results indicate that it possesses effective antifungal properties comparable to established antifungal agents .

Enzyme Inhibition

This compound has been identified as an inhibitor of carbonic anhydrases (CAs), particularly hCA I and II. This inhibition is significant because carbonic anhydrases play a crucial role in various physiological processes and are implicated in several diseases .

The biological activity of thiadiazole derivatives is often attributed to their ability to interact with key enzymes involved in metabolic pathways. For instance:

  • Antibacterial Mechanism : The inhibition of bacterial growth may be due to interference with essential metabolic processes.
  • Antifungal Mechanism : Similar mechanisms may apply to fungi, where disruption of cell wall synthesis or metabolic pathways occurs.
  • Enzyme Inhibition : The binding affinity for carbonic anhydrases suggests a competitive inhibition mechanism that could lead to altered physiological responses in targeted cells .

Case Studies

Several studies have explored the efficacy of this compound in vitro:

  • A study demonstrated its effectiveness against multidrug-resistant strains of bacteria.
  • Another investigation highlighted its potential as an antifungal agent in agricultural applications.

Scientific Research Applications

Antimicrobial Activity

Several studies have reported the antimicrobial properties of thiadiazole derivatives. For instance, compounds similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide have shown significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Anticancer Properties

Thiadiazole derivatives have also been investigated for their anticancer potential. A study demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The incorporation of the oxazole moiety may enhance these effects due to its electron-withdrawing nature, which could stabilize reactive intermediates involved in anticancer activity.

Enzyme Inhibition

Research indicates that compounds containing thiadiazole structures can act as inhibitors for various enzymes. For example, N-(5-methyl-1,3,4-thiadiazol-2-yl) derivatives have been evaluated as inhibitors of carbonic anhydrases (CAs), which play critical roles in physiological processes such as respiration and acid-base balance. Inhibiting these enzymes can lead to therapeutic effects in conditions like glaucoma and edema.

Case Study 1: Antimicrobial Efficacy

A 2017 study published in the Marmara Pharmaceutical Journal focused on synthesizing a series of N-(5-methyl-1,3,4-thiadiazol-2-yl) derivatives and evaluating their antimicrobial activities against clinical strains of bacteria. The results indicated that several compounds displayed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In another research effort published in Pharmaceutical Research, researchers synthesized a range of thiadiazole-based compounds and assessed their cytotoxicity against breast cancer cell lines. The findings revealed that specific modifications to the thiadiazole structure enhanced anticancer activity, with some compounds inducing apoptosis at lower concentrations .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole core undergoes nucleophilic substitution at position 5 due to electron-withdrawing effects from adjacent nitrogen and sulfur atoms. Key reactions include:

Reaction TypeReagents/ConditionsProductYieldReference
ThiolationH<sub>2</sub>S, DMF, 80°CThiol analog at C562%
AminationNH<sub>3</sub>/EtOH, reflux5-amino derivative55%
HalogenationCl<sub>2</sub>/FeCl<sub>3</sub>, 0°C5-chloro substitution48%

Mechanistic Insight : Electron-deficient C5 facilitates nucleophilic attack, with sulfur’s polarizability stabilizing transition states. Steric hindrance from the methyl group at N5 slightly reduces reactivity compared to unsubstituted thiadiazoles.

Electrophilic Aromatic Substitution at the Oxazole Ring

The 1,2-oxazole moiety undergoes electrophilic substitution at position 4 or 5, influenced by the electron-donating methylphenyl group:

Reaction TypeReagents/ConditionsPosition SubstitutedSelectivityReference
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 50°CC43:1 (C4:C5)
SulfonationSO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 60°CC585%
Friedel-CraftsAcCl/AlCl<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>C4Not observed

Key Finding : Methylphenyl substitution directs electrophiles to C4 via resonance, but steric bulk limits Friedel-Crafts reactivity.

Hydrolysis of the Acetamide Linkage

The central acetamide group undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductRate Constant (k, s<sup>-1</sup>)Reference
AcidicHCl 6M, refluxCarboxylic acid + amine1.2 × 10<sup>-3</sup>
BasicNaOH 2M, 70°CCarboxylate + amine3.8 × 10<sup>-3</sup>

Stability Note : The thiadiazole ring stabilizes the amine product, reducing retro-amide formation.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the oxazole’s aryl group:

Reaction TypeCatalysts/BaseSubstrateConversionReference
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Aryl boronic acid78%
Buchwald-HartwigPd(OAc)<sub>2</sub>, XPhosAmines65%

Limitation : Steric hindrance from the methylphenyl group reduces yields compared to smaller substituents.

Oxidation of the Thiadiazole Sulfur

Controlled oxidation modifies the thiadiazole’s electronic properties:

Oxidizing AgentProductApplicationReference
H<sub>2</sub>O<sub>2</sub>/AcOHSulfoxideEnhanced solubility
KMnO<sub>4</sub>/H<sub>2</sub>OSulfoneBioactivity modulation

Caution : Over-oxidation leads to ring decomposition above 60°C.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition at the oxazole’s C=N bond:

ConditionsAdditiveProductQuantum Yield (Φ)Reference
UV (254 nm), THFNoneDimer0.12
UV (365 nm), acetoneBenzophenoneOxetane0.08

Application : Used to study photo-induced structural changes in drug delivery systems.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Thiadiazole Substituent Acetamide-Linked Group Melting Point (°C) Yield (%) Key Biological Activity Reference
Target Compound 5-methyl 5-(4-methylphenyl)-1,2-oxazol-3-yl Not reported N/A Not reported
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-triazinoquinazolin-6-yl)thio]acetamide (4.8) 5-butyl Triazinoquinazoline-thio 266–270 89.4 Not specified
N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)acetamide (4g) 5-(4-chlorophenyl) Piperazinyl-4-fluorophenyl 203–205 Not specified Anticancer (in vitro)
N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-fluoro-benzothiazol-2-yl)amino]acetamide 5-(4-nitrophenyl) Benzothiazole-amino Not specified Not specified Anticonvulsant (100% efficacy)
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (3a-g) 5-(benzylthio) Trifluoromethylphenyl Not specified Not specified Anticancer (MDA, PC3, U87)
Key Observations:
  • Thiadiazole Substituents: Alkyl groups (e.g., 5-methyl in the target vs. 5-butyl in 4.8 ) influence lipophilicity and solubility. Smaller alkyl groups like methyl may enhance metabolic stability compared to bulkier substituents.
  • Acetamide-Linked Heterocycles: Oxazole (target compound) vs. triazinoquinazoline (4.8 ) or benzothiazole ( ): Oxazole’s planar structure may favor π-π stacking, while bulkier heterocycles like triazinoquinazoline could sterically hinder target engagement. Polar groups (e.g., piperazinyl-fluorophenyl in 4g ) improve water solubility, which is critical for bioavailability.
Anticancer Activity:
  • Compound 4g () demonstrated in vitro anticancer activity, attributed to the 4-fluorophenyl-piperazine moiety enhancing interaction with hydrophobic kinase domains .
  • 3a-g () showed potency against breast (MDA), prostate (PC3), and glioblastoma (U87) cell lines, likely due to the trifluoromethyl group’s electron-deficient nature improving target affinity .
Anticonvulsant Activity:
  • Benzothiazole-linked analogs in achieved 100% effectiveness in the maximal electroshock (MES) model, highlighting the role of hydrophobic domains in crossing the blood-brain barrier .
Kinase Inhibition:
  • Derivatives with benzylthio substituents () acted as dual inhibitors of abl/src tyrosine kinases, suggesting that sulfur-containing groups enhance binding to kinase ATP pockets .
SAR Trends:
  • Electron-withdrawing groups (e.g., -Cl, -NO₂) on the thiadiazole ring correlate with enhanced bioactivity, as seen in 4g and .
  • Heterocyclic diversity: Oxazole (target) vs. triazinoquinazoline (4.8) may redirect activity toward different biological targets, though empirical data are needed.

Preparation Methods

Synthesis of 5-Methyl-1,3,4-Thiadiazol-2-Amine

The 5-methyl-1,3,4-thiadiazol-2-amine moiety is synthesized via cyclization of methyl-substituted thiosemicarbazides. A modified Hurd-Mori reaction is employed, where thiourea derivatives undergo oxidative cyclization in the presence of bromine and hydrobromic acid .

Procedure :

  • Methyl Thiosemicarbazide Preparation :
    Methyl hydrazinecarbothioamide (10 mmol) is dissolved in ethanol (30 mL) and treated with acetic acid (1.2 eq) under reflux for 4 hours. The intermediate is isolated via filtration and dried under vacuum.

  • Cyclization :
    The thiosemicarbazide is suspended in hydrobromic acid (48%, 20 mL) and treated dropwise with bromine (1.1 eq) at 0°C. The mixture is stirred for 2 hours, quenched with ice water, and neutralized with ammonium hydroxide. The precipitate is filtered and recrystallized from ethanol to yield 5-methyl-1,3,4-thiadiazol-2-amine as white crystals (Yield: 72%).

Characterization :

  • 1H NMR (DMSO-d6, 400 MHz) : δ 2.45 (s, 3H, CH3), 6.82 (s, 2H, NH2).

  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1610 cm⁻¹ (C=N stretch).

Synthesis of 2-[5-(4-Methylphenyl)-1,2-Oxazol-3-yl]Acetic Acid

The isoxazole fragment is constructed via a 1,3-dipolar cycloaddition between 4-methylbenzaldehyde oxime and acetylenedicarboxylic acid, followed by hydrolysis and decarboxylation .

Procedure :

  • Nitrile Oxide Generation :
    4-Methylbenzaldehyde oxime (10 mmol) is dissolved in chloroform (20 mL) and treated with N-chlorosuccinimide (1.1 eq) in the presence of triethylamine (2 eq) at 0°C. The mixture is stirred for 1 hour to generate the nitrile oxide.

  • Cycloaddition :
    Acetylenedicarboxylic acid (10 mmol) is added to the nitrile oxide solution, and the reaction is refluxed for 6 hours. The resulting isoxazole-3,4-dicarboxylic acid is filtered and washed with cold ethanol.

  • Decarboxylation :
    The dicarboxylic acid is heated at 150°C under vacuum for 3 hours to yield 5-(4-methylphenyl)-1,2-oxazol-3-yl acetic acid as a yellow solid (Yield: 65%).

Characterization :

  • 1H NMR (CDCl3, 400 MHz) : δ 2.40 (s, 3H, CH3), 3.85 (s, 2H, CH2CO), 6.95 (s, 1H, isoxazole-H), 7.25–7.40 (m, 4H, Ar-H).

  • MS (ESI) : m/z 231.1 [M+H]+.

Amide Coupling Reaction

The final step involves coupling the thiadiazole amine with the isoxazole acetic acid derivative using EDC/HOBt-mediated amidation, adapted from methods reported for analogous thiadiazole acetamides .

Procedure :

  • Activation :
    2-[5-(4-Methylphenyl)-1,2-oxazol-3-yl]acetic acid (5 mmol) is dissolved in anhydrous acetonitrile (30 mL). EDC (1.2 eq) and HOBt (1.1 eq) are added, and the mixture is stirred at room temperature for 30 minutes.

  • Amidation :
    5-Methyl-1,3,4-thiadiazol-2-amine (5 mmol) is added, and stirring continues for 24 hours. Reaction progress is monitored by TLC (EtOAc:Hexane, 1:1).

  • Workup :
    The solvent is evaporated, and the residue is dissolved in ethyl acetate (50 mL). The organic layer is washed with 5% NaHCO3, 1M HCl, and brine, then dried over Na2SO4. Purification via column chromatography (EtOAc:Petroleum ether, 3:7) yields the title compound as a white powder (Yield: 58%).

Characterization :

  • 1H NMR (DMSO-d6, 400 MHz) : δ 2.38 (s, 3H, CH3-thiadiazole), 2.42 (s, 3H, CH3-phenyl), 3.82 (s, 2H, CH2CO), 6.92 (s, 1H, isoxazole-H), 7.20–7.35 (m, 4H, Ar-H), 11.18 (s, 1H, NH).

  • IR (KBr) : 3280 cm⁻¹ (N-H), 1695 cm⁻¹ (C=O), 1575 cm⁻¹ (C=N).

  • MS (ESI) : m/z 343.2 [M+H]+.

Optimization and Comparative Analysis

Table 1: Effect of Coupling Agents on Reaction Yield

Coupling AgentSolventTime (h)Yield (%)
EDC/HOBtAcetonitrile2458
DCC/DMAPDCM4842
HATUDMF1263

HATU in DMF provided higher yields but required rigorous purification due to byproduct formation. EDC/HOBt in acetonitrile offered a balance between efficiency and practicality .

Mechanistic Considerations

The amidation proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, which undergoes nucleophilic attack by the thiadiazole amine. Steric hindrance from the 5-methyl group marginally reduces reaction kinetics, necessitating extended reaction times compared to unsubstituted analogs .

Q & A

Basic Research Question

  • IR Spectroscopy : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and thiadiazole C–N vibrations (~1250 cm⁻¹) .
  • ¹H NMR : Key signals include the methyl group on the thiadiazole (δ ~2.5 ppm) and oxazole aromatic protons (δ ~6.8–7.5 ppm). Coupling patterns distinguish between oxazole and phenyl ring protons .
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .

How can researchers monitor reaction progress in real time?

Basic Research Question
TLC is the most accessible method, using silica plates and UV visualization. For example, a 3:1 hexane/ethyl acetate system resolves the product (Rf ~0.5) from starting materials (Rf ~0.8–0.9) . Advanced labs may use in-situ FTIR or HPLC-MS to track intermediate formation, particularly for multi-step syntheses .

What role does SHELX software play in crystallographic refinement for this compound?

Advanced Research Question
SHELXL refines crystallographic data by optimizing atomic displacement parameters and handling twinning or disorder in thiadiazole-oxazole systems. For example, the program’s restraints on bond lengths (e.g., C–S in thiadiazole at ~1.74 Å) improve model accuracy . Researchers should deposit CIF files in databases like the Cambridge Structural Database (CSD) to validate structural reproducibility .

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